molecular formula C11H15BrClN3O2S B188155 3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine CAS No. 247582-63-4

3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine

Cat. No. B188155
CAS RN: 247582-63-4
M. Wt: 368.68 g/mol
InChI Key: XWPYRBXBZULFKE-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine, also known as BCS-378, is a chemical compound that has been researched for its potential use as a pharmaceutical drug. It belongs to the class of pyridine derivatives and has been studied for its potential as a treatment for various diseases.

Mechanism of Action

The exact mechanism of action of 3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in disease processes. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to modulate the immune system and reduce the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on 3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine. One area of interest is its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as an anti-viral agent, particularly for the treatment of hepatitis C. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective treatments based on its effects.

Synthesis Methods

The synthesis of 3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine involves several steps, starting with the reaction of 3-bromo-2-chloropyridine with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 4-ethylpiperazine and sulfonyl chloride to form 3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine.

Scientific Research Applications

3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine has been researched for its potential use as a pharmaceutical drug. It has been studied for its potential as a treatment for cancer, inflammation, and autoimmune diseases. It has also been researched for its potential as an anti-viral and anti-bacterial agent.

properties

CAS RN

247582-63-4

Product Name

3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine

Molecular Formula

C11H15BrClN3O2S

Molecular Weight

368.68 g/mol

IUPAC Name

1-(5-bromo-6-chloropyridin-3-yl)sulfonyl-4-ethylpiperazine

InChI

InChI=1S/C11H15BrClN3O2S/c1-2-15-3-5-16(6-4-15)19(17,18)9-7-10(12)11(13)14-8-9/h7-8H,2-6H2,1H3

InChI Key

XWPYRBXBZULFKE-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(N=C2)Cl)Br

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(N=C2)Cl)Br

Origin of Product

United States

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